2-(Diethylamino)-6-methylpyridine-3-carbonitrile
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Overview
Description
2-(Diethylamino)-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a diethylamino group, a methyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkyl, acyl, or sulfonyl groups on the pyridine ring.
Scientific Research Applications
2-(Diethylamino)-6-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The diethylamino group can enhance its binding affinity to certain targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 2-(Diethylamino)-4-methylpyridine-3-carbonitrile
- 2-(Diethylamino)-6-ethylpyridine-3-carbonitrile
- 2-(Diethylamino)-6-methylpyridine-4-carbonitrile
Comparison: Compared to its analogs, 2-(Diethylamino)-6-methylpyridine-3-carbonitrile is unique due to the specific positioning of the diethylamino and carbonitrile groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-(diethylamino)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-4-14(5-2)11-10(8-12)7-6-9(3)13-11/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODASNADZVUSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=N1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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